molecular formula C8H15BF3KSi B14033592 Potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate

Potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate

Cat. No.: B14033592
M. Wt: 246.20 g/mol
InChI Key: UXQHBCPYQCLXMY-UHFFFAOYSA-N
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Description

Potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.

Properties

Molecular Formula

C8H15BF3KSi

Molecular Weight

246.20 g/mol

IUPAC Name

potassium;2-[tert-butyl(dimethyl)silyl]ethynyl-trifluoroboranuide

InChI

InChI=1S/C8H15BF3Si.K/c1-8(2,3)13(4,5)7-6-9(10,11)12;/h1-5H3;/q-1;+1

InChI Key

UXQHBCPYQCLXMY-UHFFFAOYSA-N

Canonical SMILES

[B-](C#C[Si](C)(C)C(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate typically involves the reaction of a boronic acid with potassium bifluoride. This reaction forms the trifluoroborate salt. The process is generally carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Major Products

The major products formed from these reactions are often complex organic molecules that are used in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism by which potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate exerts its effects involves the formation of a boronate ester intermediate in cross-coupling reactions. This intermediate then undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the final product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate is unique due to its tert-butyldimethylsilyl group, which provides steric protection and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial .

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